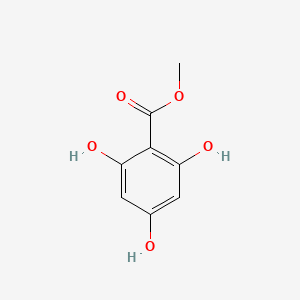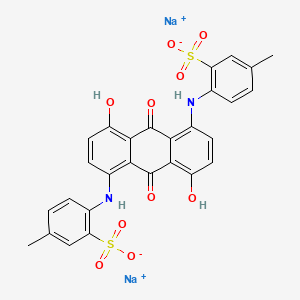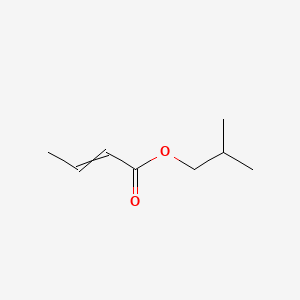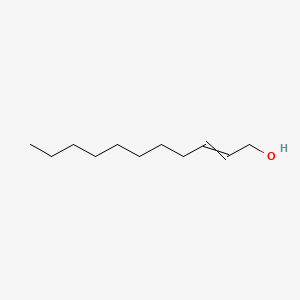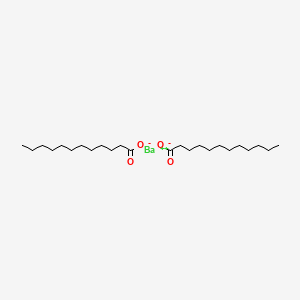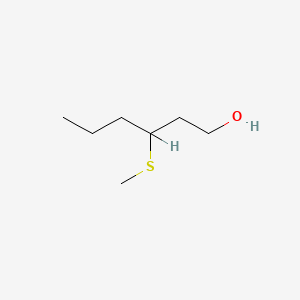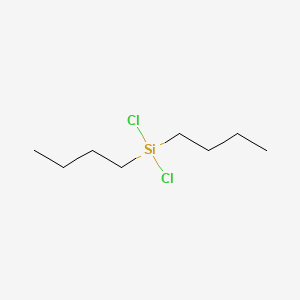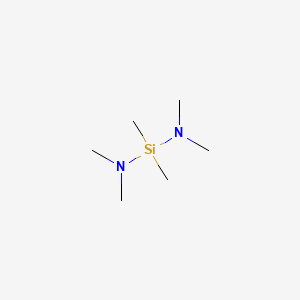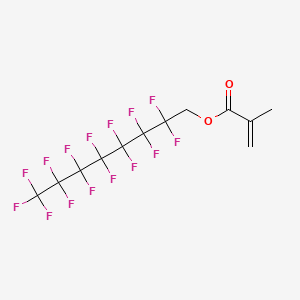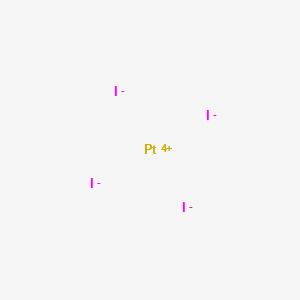
Platinum(4+) tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(4+) tetraiodide, also known as platinum(IV) iodide, is an inorganic compound with the chemical formula PtI₄. It is a dark brown diamagnetic solid and is one of several binary iodides of platinum.
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum(4+) tetraiodide can be synthesized through the direct reaction of platinum with iodine:
Pt+2I2→PtI4
This reaction involves heating platinum in the presence of iodine, resulting in the formation of this compound .
Another method involves the decomposition of hydrogen hexaiodoplatinate(IV) at 80°C:
H2[PtI6]→PtI4+2HI
This method provides an alternative route to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction of platinum with iodine due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Platinum(4+) tetraiodide undergoes several types of chemical reactions, including:
- When heated, this compound decomposes into platinum and iodine:
Decomposition: PtI4→Pt+2I2
When dissolved in hydroiodic acid, this compound forms hydrogen hexaiodoplatinate(IV):Formation of Complexes: PtI4+2HI→H2[PtI6]
Common Reagents and Conditions
Decomposition: Heating this compound results in its decomposition.
Formation of Complexes: Hydroiodic acid is commonly used to form hydrogen hexaiodoplatinate(IV) from this compound.
Major Products Formed
Decomposition: Platinum and iodine are the major products formed.
Formation of Complexes: Hydrogen hexaiodoplatinate(IV) is the major product formed.
Scientific Research Applications
Platinum(4+) tetraiodide has several scientific research applications, including:
Chemistry: It is used in the synthesis of various platinum-based compounds and complexes.
Biology: Platinum compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Platinum-based compounds are explored for their potential use in cancer treatment and other medical applications.
Industry: This compound is used in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of platinum(4+) tetraiodide involves its interaction with other molecules to form complexes. In biological systems, platinum compounds can interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Iridium tetraiodide: Similar to platinum(4+) tetraiodide, iridium tetraiodide is another binary iodide of a transition metal.
Platinum(II) iodide: This compound has a lower oxidation state of platinum compared to this compound.
Uniqueness
This compound is unique due to its higher oxidation state and specific chemical properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
7790-46-7 |
|---|---|
Molecular Formula |
I4Pt |
Molecular Weight |
702.70 g/mol |
IUPAC Name |
tetraiodoplatinum |
InChI |
InChI=1S/4HI.Pt/h4*1H;/q;;;;+4/p-4 |
InChI Key |
RNJPWBVOCUGBGY-UHFFFAOYSA-J |
SMILES |
[I-].[I-].[I-].[I-].[Pt+4] |
Canonical SMILES |
I[Pt](I)(I)I |
physical_description |
Brownish-black to black solid; Soluble in water; [Merck Index] Black powder; Decomposed by water; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


